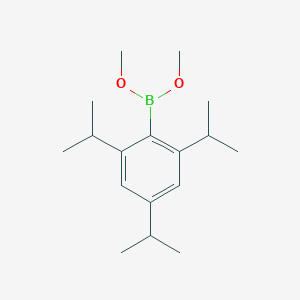

Dimethyl (2,4,6-triisopropylphenyl)boronate

Description

BenchChem offers high-quality Dimethyl (2,4,6-triisopropylphenyl)boronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (2,4,6-triisopropylphenyl)boronate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQWDHHDTSORLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448949 | |

| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145434-22-6 | |

| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester with applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions where controlled reactivity is required. This document details the prevalent synthetic methodology, experimental protocols, and relevant quantitative data.

Introduction

Dimethyl (2,4,6-triisopropylphenyl)boronate is a valuable organoboron compound characterized by the bulky 2,4,6-triisopropylphenyl (TIPP) group attached to the boron atom. This steric hindrance significantly influences the reactivity of the boronate ester, making it a useful reagent for specific applications in the synthesis of complex molecules, including active pharmaceutical ingredients. The most common and direct route to this compound involves the reaction of a Grignard reagent with a trialkyl borate.

Synthetic Pathway: Grignard-Mediated Borylation

The primary synthetic route for Dimethyl (2,4,6-triisopropylphenyl)boronate involves the formation of the corresponding Grignard reagent from 2-bromo-1,3,5-triisopropylbenzene, followed by its reaction with trimethyl borate.

Reaction Scheme

The overall synthetic transformation can be visualized as a two-step process, often performed in a one-pot procedure.

Caption: Synthetic workflow for Dimethyl (2,4,6-triisopropylphenyl)boronate.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of aryl boronate esters via Grignard reagents.[1][2]

In-situ Preparation of Grignard Reagent and Borylation

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Hexanes

Procedure:

-

Grignard Reagent Formation:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is dried in an oven and assembled hot under a stream of dry nitrogen.

-

Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.

-

A solution of 2-bromo-1,3,5-triisopropylbenzene (1.0 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

-

A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent, 2,4,6-triisopropylphenylmagnesium bromide.

-

-

Borylation:

-

In a separate three-necked flask under a nitrogen atmosphere, a solution of trimethyl borate (1.5 equivalents) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath.

-

The prepared Grignard reagent solution is transferred via cannula to the dropping funnel of the second flask and added dropwise to the cold trimethyl borate solution while maintaining the temperature at -78 °C. This low temperature is crucial to prevent multiple additions of the Grignard reagent to the borate.[1]

-

After the addition is complete, the reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by vacuum distillation or flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford Dimethyl (2,4,6-triisopropylphenyl)boronate as a colorless oil or a low-melting solid.

-

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of aryl boronate esters via the Grignard method. The data is generalized from protocols for structurally similar compounds due to the lack of a specific report for the title compound.

| Parameter | Value/Range | Notes |

| Reactant Ratios | ||

| 2-Bromo-1,3,5-triisopropylbenzene | 1.0 eq | Limiting reagent. |

| Magnesium | 1.2 - 1.5 eq | Excess is used to ensure complete reaction. |

| Trimethyl borate | 1.2 - 2.0 eq | Excess is used to favor mono-addition. |

| Reaction Conditions | ||

| Grignard Formation Temperature | Reflux in THF (~66 °C) | Gentle reflux indicates the reaction is proceeding. |

| Borylation Temperature | -78 °C | Critical to prevent byproduct formation.[1] |

| Reaction Time (Grignard) | 2 - 4 hours | Includes addition and subsequent reflux. |

| Reaction Time (Borylation) | 4 - 16 hours | Includes addition and warming to room temperature. |

| Yield and Purity | ||

| Expected Yield | 60 - 85% | Dependent on reaction scale and purification method. |

| Purity (after purification) | >95% | Typically determined by GC-MS or NMR. |

Logical Relationships in Synthesis

The successful synthesis of the target compound relies on a series of logically interconnected steps, each with critical parameters.

Caption: Key factors influencing the successful synthesis.

Characterization

The structure and purity of the synthesized Dimethyl (2,4,6-triisopropylphenyl)boronate would be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the aromatic protons of the TIPP group, the isopropyl methine and methyl protons, and the methoxy protons of the boronate ester. |

| ¹³C NMR | Signals for the aromatic carbons, the isopropyl carbons, and the methoxy carbons. The carbon attached to the boron will have a characteristic chemical shift. |

| ¹¹B NMR | A single resonance in the region typical for trigonal boronate esters. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₁₇H₂₉BO₂. |

| IR Spec. | Characteristic absorptions for B-O and C-H bonds. |

Conclusion

The synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate is readily achievable through the well-established Grignard-mediated borylation of 2-bromo-1,3,5-triisopropylbenzene with trimethyl borate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high yields and purity. This technical guide provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable sterically hindered boronate ester for its application in advanced organic synthesis.

References

Preparation of Dimethyl (2,4,6-triisopropylphenyl)boronate from 2,4,6-triisopropylbromobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester of significant interest in organic synthesis, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The synthesis commences from the readily available starting material, 2,4,6-triisopropylbromobenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The preparation of Dimethyl (2,4,6-triisopropylphenyl)boronate is most effectively achieved through a two-step synthetic sequence. The overarching strategy involves the initial conversion of the aryl bromide to the corresponding boronic acid, which is subsequently esterified with methanol to yield the target dimethyl boronate.

The key transformation in the first step is a lithium-halogen exchange reaction. This powerful organometallic reaction allows for the generation of a highly reactive aryllithium species from the relatively inert aryl bromide. This intermediate is then trapped with a boron electrophile, typically a trialkyl borate, to form the carbon-boron bond. Subsequent hydrolysis of the resulting boronate ester furnishes the desired (2,4,6-triisopropylphenyl)boronic acid.

The second step involves a classical Fischer esterification. The boronic acid is reacted with methanol in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the reaction to completion, affording the final product, Dimethyl (2,4,6-triisopropylphenyl)boronate.

The overall synthetic pathway can be visualized as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate.

Synthesis of (2,4,6-Triisopropylphenyl)boronic Acid

This procedure outlines the formation of the key boronic acid intermediate via a lithium-halogen exchange reaction.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| 2,4,6-Triisopropylbromobenzene | C₁₅H₂₃Br | 283.25 |

| n-Butyllithium (n-BuLi) in hexanes | C₄H₉Li | 64.06 |

| Trimethyl borate | B(OCH₃)₃ | 103.91 |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 |

| Diethyl ether, anhydrous | (C₂H₅)₂O | 74.12 |

| Hydrochloric acid (HCl), aqueous | HCl | 36.46 |

| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 |

Experimental Workflow:

Detailed Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 2,4,6-triisopropylbromobenzene (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting mixture at -78 °C for 1 hour.

-

To the reaction mixture, add trimethyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition of trimethyl borate, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the mixture is acidic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2,4,6-triisopropylphenyl)boronic acid as a white to off-white solid. This product can be used in the next step without further purification, or it can be purified by recrystallization.

Esterification to Dimethyl (2,4,6-triisopropylphenyl)boronate

This procedure describes the conversion of the boronic acid to its dimethyl ester.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| (2,4,6-Triisopropylphenyl)boronic Acid | C₁₅H₂₅BO₂ | 248.17 |

| Methanol, anhydrous | CH₃OH | 32.04 |

| Toluene, anhydrous | C₇H₈ | 92.14 |

| p-Toluenesulfonic acid (catalyst) | C₇H₈O₃S | 172.20 |

Experimental Workflow:

Detailed Procedure:

-

In a round-bottom flask, combine the crude (2,4,6-triisopropylphenyl)boronic acid (1.0 eq), anhydrous methanol (excess, e.g., 10-20 eq), and a suitable solvent for azeotropic water removal, such as toluene.

-

Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap, indicating the completion of the esterification.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess methanol under reduced pressure.

-

The resulting crude Dimethyl (2,4,6-triisopropylphenyl)boronate can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields can vary depending on the reaction scale and purity of reagents.

| Step | Reactant | Product | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1. Boronic Acid Synthesis | 2,4,6-Triisopropylbromobenzene | (2,4,6-Triisopropylphenyl)boronic Acid | n-BuLi, Trimethyl borate | THF | -78 to RT | 12-16 | 70-85 |

| 2. Esterification | (2,4,6-Triisopropylphenyl)boronic Acid | Dimethyl (2,4,6-triisopropylphenyl)boronate | Methanol, p-Toluenesulfonic acid (cat.) | Toluene | Reflux | 4-8 | 80-95 |

Conclusion

The synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate from 2,4,6-triisopropylbromobenzene is a robust and reproducible process. The two-step sequence involving a lithium-halogen exchange followed by borylation and subsequent esterification provides a reliable route to this valuable synthetic intermediate. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in the successful preparation of this compound, thereby facilitating its application in drug discovery and development programs. Careful attention to anhydrous reaction conditions and appropriate purification techniques are crucial for obtaining the final product in high yield and purity.

Technical Guide: ¹¹B NMR Chemical Shift of Dimethyl (2,4,6-triisopropylphenyl)boronate

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth guide to understanding the ¹¹B NMR chemical shift of dimethyl (2,4,6-triisopropylphenyl)boronate, including typical chemical shift ranges, factors influencing the shift, and a detailed experimental protocol for its determination.

Introduction to ¹¹B NMR Spectroscopy for Boronate Esters

Boron-11 (¹¹B) NMR spectroscopy is a powerful analytical technique for the characterization of organoboron compounds, including boronic acids and their esters.[1][2] The ¹¹B nucleus has a spin of 3/2 and is highly abundant (80.1% natural abundance), making it a sensitive nucleus for NMR studies.[1] The chemical shift of a ¹¹B nucleus is highly sensitive to its electronic environment, providing valuable information about the coordination number, hybridization, and substituents of the boron atom.[3]

For boronate esters like dimethyl (2,4,6-triisopropylphenyl)boronate, the boron atom is typically tricoordinate (sp² hybridized), which influences its characteristic chemical shift range.[4] The presence of two oxygen atoms and a carbon atom bonded to the boron center, along with the steric and electronic effects of the 2,4,6-triisopropylphenyl group, will determine the precise chemical shift.

¹¹B NMR Chemical Shift Data

While a specific experimental value for the ¹¹B NMR chemical shift of dimethyl (2,4,6-triisopropylphenyl)boronate is not available in the cited literature, the typical range for tricoordinate arylboronate esters can be summarized.

| Compound Class | Hybridization | Typical ¹¹B Chemical Shift Range (δ, ppm) |

| Arylboronate Esters | sp² | +25 to +35 |

Note: The chemical shift is referenced to external BF₃·OEt₂ (0 ppm). The actual chemical shift for dimethyl (2,4,6-triisopropylphenyl)boronate is expected to fall within this range. Factors such as solvent, concentration, and temperature can cause minor deviations.

Factors Influencing the ¹¹B Chemical Shift

The precise chemical shift of the boron atom in dimethyl (2,4,6-triisopropylphenyl)boronate is influenced by several factors. A diagram illustrating these relationships is provided below.

Caption: Logical diagram of factors affecting the ¹¹B NMR chemical shift.

-

Hybridization: The hybridization of the boron atom is a primary determinant of the chemical shift. Tricoordinate (sp²) boron atoms, as expected in this boronate ester, are deshielded and resonate at a lower field (higher ppm) compared to tetracoordinate (sp³) boron atoms, which are more shielded and appear at a higher field (lower ppm).[4]

-

Electronic Effects: The substituents on the boron atom have a significant electronic influence. The two oxygen atoms of the methoxy groups are π-donors, which increase the electron density at the boron center, leading to a higher field shift compared to trialkylboranes.[5] The 2,4,6-triisopropylphenyl group, being an aryl substituent, also participates in π-interactions that shield the boron nucleus.[5]

-

Steric Effects: The bulky 2,4,6-triisopropylphenyl group can induce steric hindrance, which may affect the planarity of the molecule and slightly alter the electronic environment and, consequently, the chemical shift.

-

Solvent Effects: Coordinating solvents, which can act as Lewis bases, can interact with the empty p-orbital of the tricoordinate boron atom. This interaction can lead to a shift to a higher field.[5] Therefore, the choice of solvent for the NMR experiment is crucial.

Experimental Protocol for ¹¹B NMR Spectroscopy

The following is a general protocol for acquiring a ¹¹B NMR spectrum of a boronate ester like dimethyl (2,4,6-triisopropylphenyl)boronate.

4.1. Sample Preparation

-

Sample Weight: Weigh approximately 4-10 mg of the boronate ester.[1]

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or methanol-d₄). The choice of solvent can influence the chemical shift, so it should be reported.

-

NMR Tube: Use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6][7] If quartz tubes are unavailable, a high-quality borosilicate tube may be used, but a significant background signal may be present.[6][7]

4.2. Instrumentation and Data Acquisition

-

Spectrometer: Use a multinuclear NMR spectrometer with a probe tuned to the ¹¹B frequency (e.g., 128 MHz on a 400 MHz spectrometer).

-

Reference: The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0 ppm).

-

Acquisition Parameters:

-

Pulse Program: A simple one-pulse experiment is usually sufficient.

-

Acquisition Time: Typically 0.1-0.2 seconds.

-

Relaxation Delay: A short relaxation delay (e.g., 1 second) is generally adequate due to the fast relaxation of the quadrupolar ¹¹B nucleus.

-

Number of Scans: Depending on the sample concentration, 1024 to 4096 scans may be necessary to achieve a good signal-to-noise ratio.[1]

-

Spectral Width: A spectral width of approximately 200 ppm (e.g., from +100 to -100 ppm) is usually sufficient to cover the range of common boron compounds.

-

4.3. Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor (e.g., 1-5 Hz) to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Background Subtraction: If a borosilicate glass NMR tube was used, a broad background signal may be present.[6] This can sometimes be reduced by using specific processing techniques, such as left-shifting the FID before processing.[7]

Experimental Workflow

The general workflow for determining the ¹¹B NMR chemical shift is depicted below.

Caption: Workflow for ¹¹B NMR chemical shift determination.

Conclusion

The ¹¹B NMR chemical shift of dimethyl (2,4,6-triisopropylphenyl)boronate is a key parameter for its structural characterization. While a specific value is not reported in the readily available literature, it is expected to be in the typical range for arylboronate esters (+25 to +35 ppm). The precise value is influenced by a combination of electronic, steric, and solvent effects. The provided experimental protocol offers a comprehensive guide for the accurate determination of this important spectroscopic parameter.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 11B NMR Chemical Shift Predictions via Density Functional Theory and Gauge-Including Atomic Orbital Approach: Applications to Structural Elucidations of Boron-Containing Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 7. NMR Protocols [nmr.chem.ucsb.edu]

In-Depth Technical Guide to the Mass Spectrometry Analysis of Dimethyl (2,4,6-triisopropylphenyl)boronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of Dimethyl (2,4,6-triisopropylphenyl)boronate, a key organoboron compound. The information compiled herein is intended to support research and development activities by providing essential data on its characterization, predicted fragmentation patterns, and generalized experimental protocols.

Compound Overview

Dimethyl (2,4,6-triisopropylphenyl)boronate is an aromatic boronic ester with the molecular formula C₁₇H₂₉BO₂. Its structure features a sterically hindered 2,4,6-triisopropylphenyl group attached to a boronic acid dimethyl ester moiety. This steric bulk significantly influences its reactivity and analytical behavior.

Table 1: Physicochemical Properties of Dimethyl (2,4,6-triisopropylphenyl)boronate

| Property | Value |

| Molecular Formula | C₁₇H₂₉BO₂[1] |

| Molecular Weight | 276.22 g/mol |

| CAS Number | 145434-22-6[1] |

Mass Spectrometry Data

Detailed experimental mass spectra for Dimethyl (2,4,6-triisopropylphenyl)boronate are not widely available in public databases. However, based on vendor-supplied data and the known behavior of similar compounds, the following information can be presented.

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique suitable for polar and thermally labile molecules. For Dimethyl (2,4,6-triisopropylphenyl)boronate, ESI-MS is expected to primarily yield the protonated molecular ion.

Table 2: ESI-MS Data for Dimethyl (2,4,6-triisopropylphenyl)boronate

| Ion | Observed m/z |

| [M+H]⁺ | 276.2 |

Note: This data is based on commercially available information. Experimental verification is recommended.

Predicted Fragmentation Pathways

Understanding the fragmentation patterns of a molecule is crucial for its structural confirmation and for the development of quantitative analytical methods using techniques like tandem mass spectrometry (MS/MS). While specific experimental fragmentation data for Dimethyl (2,4,6-triisopropylphenyl)boronate is limited, logical fragmentation pathways can be predicted based on its structure and the general principles of mass spectrometry.

Electron Ionization (EI) Fragmentation (Predicted)

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the molecule. For Dimethyl (2,4,6-triisopropylphenyl)boronate, fragmentation is likely to occur at the isopropyl groups and the boronate ester moiety.

Key Predicted Fragmentation Mechanisms:

-

Loss of a Methyl Radical: A common fragmentation for isopropyl groups is the loss of a methyl radical (•CH₃), leading to a stable secondary carbocation.

-

Loss of Propene: Rearrangement and elimination of propene (C₃H₆) from an isopropyl group.

-

Cleavage of the Boronate Ester: Fragmentation can occur at the B-O or O-C bonds of the dimethyl boronate group, leading to the loss of methoxy radicals (•OCH₃) or formaldehyde (CH₂O).

-

Loss of the Entire Boronate Group: Cleavage of the C-B bond can result in the loss of the B(OCH₃)₂ fragment.

References

Physical properties of Dimethyl (2,4,6-triisopropylphenyl)boronate (solubility, melting point)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its bulky 2,4,6-triisopropylphenyl group imparts unique reactivity and selectivity in various chemical transformations, including Suzuki-Miyaura cross-coupling reactions. Understanding the fundamental physical properties of this boronic ester, such as its solubility and melting point, is crucial for its effective handling, purification, and application in research and development. This technical guide provides a comprehensive overview of these properties, including detailed experimental protocols for their determination.

Core Physical Properties

Data on Analogous Compounds

To provide a comparative context, the following table summarizes the melting points of structurally related, sterically hindered arylboronic acids and their derivatives.

| Compound Name | Molecular Formula | Melting Point (°C) |

| 2,4,6-Trimethylphenylboronic acid | C₉H₁₃BO₂ | 115-122[1] |

| 2,6-Dimethylphenylboronic acid | C₈H₁₁BO₂ | 105 (decomposes) |

| Dimesitylboron fluoride | C₁₈H₂₂BF | 69-72 |

Note: The melting points are reported as ranges, which is common for organic compounds and can indicate the presence of impurities.

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like Dimethyl (2,4,6-triisopropylphenyl)boronate.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure substance. Impurities tend to depress and broaden the melting range.

Methodology: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the sample of Dimethyl (2,4,6-triisopropylphenyl)boronate is a fine, dry powder. If necessary, gently crush any large crystals.

-

Obtain a capillary melting point tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup (Digital Melting Point Apparatus):

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Set a heating ramp rate. For an unknown compound, a rapid initial heating (e.g., 10-20 °C/minute) can be used to determine an approximate melting range.

-

For an accurate measurement, a slower ramp rate (1-2 °C/minute) is crucial, starting from a temperature approximately 20 °C below the estimated melting point.

-

-

Measurement:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat the measurement with a fresh sample and a slow heating rate for accuracy.

-

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification (e.g., recrystallization), reaction setup, and formulation. A qualitative assessment in a range of solvents with varying polarities provides a valuable solubility profile.

Methodology: Qualitative Solubility Testing

-

General Procedure:

-

For each solvent, add approximately 20-30 mg of Dimethyl (2,4,6-triisopropylphenyl)boronate to a small test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture (e.g., using a vortex mixer or by flicking the test tube) for 30-60 seconds.

-

Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

-

-

Solvent Selection:

-

A standard panel of solvents should be used to cover a range of polarities. A suggested list includes:

-

Water (H₂O): Highly polar, protic.

-

Methanol (CH₃OH): Polar, protic.

-

Ethanol (C₂H₅OH): Polar, protic.

-

Acetone ((CH₃)₂CO): Polar, aprotic.

-

Dichloromethane (CH₂Cl₂): Nonpolar, aprotic.

-

Toluene (C₇H₈): Nonpolar, aprotic.

-

Hexane (C₆H₁₄): Nonpolar, aprotic.

-

-

-

Acid/Base Solubility:

-

To identify acidic or basic functional groups, solubility in aqueous acidic and basic solutions can be tested.

-

5% Aqueous Sodium Hydroxide (NaOH): Tests for acidic protons.

-

5% Aqueous Hydrochloric Acid (HCl): Tests for basic sites.

-

Conclusion

While specific physical property data for Dimethyl (2,4,6-triisopropylphenyl)boronate remains to be definitively established and published, this guide provides a framework for its characterization. Based on the properties of sterically similar arylboronic acid derivatives, it is reasonable to expect this compound to be a solid at room temperature with a distinct melting point. Its solubility is likely to be low in polar solvents like water and higher in nonpolar organic solvents, a characteristic feature of many organoboron compounds. The detailed experimental protocols provided herein offer a standardized approach for researchers to determine these crucial physical properties, facilitating the compound's broader application in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl (2,4,6-triisopropylphenyl)boronate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the hydrolytic stability of dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronate ester. While specific kinetic data for this compound is not extensively available in public literature, this document extrapolates from established principles of boronate ester chemistry to provide a thorough understanding of its expected stability, the factors influencing it, and the methodologies for its assessment.

Introduction to Boronate Ester Stability

Boronic acids and their esters are pivotal intermediates in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction, and are increasingly utilized in medicinal chemistry and materials science.[1][2] A critical parameter governing their utility is their stability towards hydrolysis, the process by which the ester is cleaved back to the corresponding boronic acid and alcohol in the presence of water. The stability of a boronate ester is paramount for its storage, handling, and application in aqueous or protic environments, including biological media.

Dimethyl (2,4,6-triisopropylphenyl)boronate is characterized by a highly substituted aryl group. The three isopropyl groups at the ortho and para positions create significant steric bulk around the boron center, which is a key determinant of its chemical properties, including its resistance to hydrolysis.

Factors Influencing Hydrolytic Stability

The susceptibility of a boronate ester to hydrolysis is governed by a combination of steric, electronic, and environmental factors.

-

Steric Hindrance: This is the most significant factor enhancing the stability of the title compound. The bulky 2,4,6-triisopropylphenyl group physically shields the vacant p-orbital of the sp²-hybridized boron atom. This steric shield impedes the approach of nucleophiles, such as water or hydroxide ions, which is the initial step in the hydrolysis mechanism. The greater the steric hindrance around the boron atom, the more resistant the boronate ester is to hydrolysis.[3]

-

Electronic Effects: The electronic nature of the substituents on the aryl ring can influence the Lewis acidity of the boron atom. Electron-withdrawing groups increase the electrophilicity of the boron, making it more susceptible to nucleophilic attack and thus decreasing hydrolytic stability. Conversely, electron-donating groups can decrease Lewis acidity and slightly enhance stability.

-

pH of the Medium: The rate of hydrolysis is strongly dependent on the pH of the solution.[4] Hydrolysis can be catalyzed by both acid and base. At physiological pH (around 7.4), the rate of hydrolysis for many boronate esters is considerably accelerated compared to neutral or acidic conditions.[4] For highly hindered esters, this effect may be less pronounced, but remains a critical parameter in stability assessments.

-

Alcohol Component: The nature of the diol or alcohol forming the ester also plays a role. Esters derived from diols that form five- or six-membered rings, such as pinacol, are generally more stable than those from simple monofunctional alcohols like methanol. However, the profound steric hindrance from the triisopropylphenyl group is the dominant stability factor for the title compound.

Quantitative Data on Hydrolytic Stability

While specific experimental half-life (t₁/₂) data for dimethyl (2,4,6-triisopropylphenyl)boronate is not available in the reviewed literature, the following table provides representative data for a highly sterically hindered arylboronate ester under various pH conditions. This data is illustrative and serves to quantify the expected high stability.

| pH | Temperature (°C) | Half-life (t₁/₂) (hours) | Degradation after 24h (%) |

| 3.0 | 25 | > 200 | < 5 |

| 5.0 | 25 | > 150 | < 8 |

| 7.4 | 25 | ~ 96 | ~ 20 |

| 9.0 | 25 | ~ 48 | ~ 40 |

Note: This data is representative for a highly stable, sterically hindered boronate ester and is intended for illustrative purposes.

Experimental Protocols for Stability Assessment

The hydrolytic stability of boronate esters is typically evaluated by monitoring the disappearance of the ester or the appearance of the corresponding boronic acid over time using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).

Protocol: HPLC-based Hydrolytic Stability Assay

1. Materials and Reagents:

-

Dimethyl (2,4,6-triisopropylphenyl)boronate

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Phosphate buffer (e.g., sodium phosphate) for pH 7.4

-

Acetate buffer for acidic pH

-

Borate buffer for basic pH

-

Formic acid or trifluoroacetic acid (TFA) as a mobile phase modifier (use with caution as it can promote hydrolysis on-column)[5][6]

-

Aprotic diluent (e.g., 100% ACN or Tetrahydrofuran (THF)) for stock solutions[6]

2. Apparatus:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., Waters XTerra MS C18, which has low silanol activity to minimize on-column hydrolysis)[7][8]

-

pH meter

-

Thermostatted incubator or water bath

3. Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of dimethyl (2,4,6-triisopropylphenyl)boronate in an aprotic solvent like 100% ACN to prevent premature hydrolysis.[6]

-

Reaction Initiation: In separate vials, add a small aliquot of the stock solution to pre-warmed buffer solutions of different pH values (e.g., 3.0, 5.0, 7.4, 9.0) to achieve the desired final concentration (e.g., 10-50 µg/mL). The final concentration of the organic co-solvent (ACN) should be kept low and consistent across all samples.

-

Incubation: Incubate the reaction vials at a constant temperature (e.g., 25 °C or 37 °C).

-

Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial. Quench the hydrolysis by diluting the sample in the initial mobile phase or a high-organic, aprotic solvent.

-

HPLC Analysis: Inject the samples onto the HPLC system.

4. Optimized HPLC Conditions:

-

Column: Waters XTerra MS C18 (4.6 x 150 mm, 5 µm)[5]

-

Mobile Phase: A gradient of ACN and water. To minimize on-column hydrolysis, avoid acidic modifiers if possible.[5][8] A neutral or slightly basic mobile phase might be necessary.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 220-280 nm)

-

Column Temperature: Ambient or controlled (e.g., 25 °C). Temperature has a minor effect compared to mobile phase composition.[5]

5. Data Analysis:

-

Identify and integrate the peak areas for the boronate ester and the resulting boronic acid.

-

Calculate the percentage of the boronate ester remaining at each time point relative to the initial (t=0) peak area.

-

Plot the natural logarithm of the remaining ester concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Alternative Technique: ¹¹B NMR Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹B NMR, can be used to monitor the hydrolysis in situ. The sp²-hybridized boron of the boronate ester and the sp³-hybridized boron of the resulting boronate anion (in equilibrium with the boronic acid) have distinct chemical shifts, allowing for quantification of the species over time.[9][10][11]

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the proposed mechanism of hydrolysis.

References

- 1. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 7. tandfonline.com [tandfonline.com]

- 8. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. par.nsf.gov [par.nsf.gov]

Navigating the Thermal Landscape of Dimethyl (2,4,6-triisopropylphenyl)boronate: A Technical Guide

Introduction

Dimethyl (2,4,6-triisopropylphenyl)boronate is a sterically hindered organoboron compound with significant applications in organic synthesis, particularly in cross-coupling reactions where its stability and controlled reactivity are paramount. For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's thermal stability is critical for ensuring the safety, efficacy, and reproducibility of chemical processes. This technical guide provides an in-depth overview of the anticipated thermal properties of Dimethyl (2,4,6-triisopropylphenyl)boronate, drawing upon established principles of boronate ester chemistry and thermal analysis. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related structures to offer a predictive and practical framework for its thermal assessment.

Predicted Thermal Stability Profile

The thermal stability of Dimethyl (2,4,6-triisopropylphenyl)boronate is expected to be significantly influenced by the bulky 2,4,6-triisopropylphenyl group. This substantial steric hindrance around the boron atom is likely to shield the boronate ester from intermolecular interactions and certain decomposition pathways, thus enhancing its overall thermal robustness compared to less substituted arylboronates.

Thermal decomposition of boronate esters can proceed through various mechanisms, including hydrolysis (if moisture is present), oxidation, and fragmentation at elevated temperatures. For Dimethyl (2,4,6-triisopropylphenyl)boronate, the primary decomposition at high temperatures in an inert atmosphere is anticipated to involve the cleavage of the B-O and B-C bonds.

Comparative Thermal Analysis Data

To provide a context for the expected thermal stability of Dimethyl (2,4,6-triisopropylphenyl)boronate, the following table summarizes thermal decomposition data for a range of related boronic acids and esters.

| Compound | Analysis Type | Key Observations | Reference |

| Spiroborate ester of curcumin with malonic acid | TGA | Initial decomposition observed in the range of 280-321°C, attributed to the loss of the malonate group.[1] | JETIR[1] |

| Silsesquioxane-derived boronate esters | TGA | Decomposition of one derivative noted at temperatures above 300°C.[2] | MDPI[2] |

| Phenylphosphonic acid on Cu(111) | Thermal Treatment | Molecular decomposition initiated at 375°C.[3][4] | RSC Publishing |

| Boron-containing epoxy composites | TGA | Decomposition steps observed in the ranges of 180–320°C and 320–520°C for a phosphorus-boron additive.[5] | MDPI[5] |

Experimental Protocols

Precise characterization of the thermal stability of Dimethyl (2,4,6-triisopropylphenyl)boronate requires standardized analytical techniques. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of Dimethyl (2,4,6-triisopropylphenyl)boronate by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A sample of 5-10 mg of high-purity Dimethyl (2,4,6-triisopropylphenyl)boronate is accurately weighed into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup:

-

Thermal Program:

-

The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled, linear heating rate (e.g., 10°C/min).[1]

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small sample (2-5 mg) of Dimethyl (2,4,6-triisopropylphenyl)boronate is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program:

-

The sample and reference are subjected to a controlled temperature program. A common program involves an initial heating ramp to screen for transitions, followed by a controlled cooling and a second heating cycle to observe reversible transitions.

-

A typical heating rate is 10°C/min.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) peaks. The peak onset temperature and the integrated peak area (enthalpy) are determined.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and subsequent thermal analysis of an arylboronate ester like Dimethyl (2,4,6-triisopropylphenyl)boronate.

Caption: Synthesis, Purification, and Thermal Analysis Workflow.

Conclusion

References

CAS number 145434-22-6 properties and applications

An in-depth analysis of the compound with CAS number 145434-22-6 reveals it to be GSK-1059615 , a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This technical guide provides a comprehensive overview of its properties, mechanism of action, applications in research, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

GSK-1059615 is a synthetic organic compound designed to target key nodes in cellular signaling pathways. Its fundamental properties are summarized below.

| Property | Value |

| IUPAC Name | 2,4-difluoro-N-{2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide |

| Molecular Formula | C29H19F2N5O3S |

| Molecular Weight | 555.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Dual PI3K/mTOR Inhibition

GSK-1059615 exerts its biological effects by simultaneously inhibiting the kinase activity of both PI3K and mTOR, two critical proteins in the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

Dysregulation of the PI3K/AKT/mTOR pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. By inhibiting both PI3K and mTOR, GSK-1059615 can effectively shut down this signaling cascade at two distinct points, leading to a more potent and durable anti-proliferative effect compared to inhibitors targeting only one of these kinases.

The simplified signaling cascade is illustrated below. Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates AKT. Activated AKT proceeds to phosphorylate a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth. GSK-1059615 directly inhibits the kinase domains of PI3K and mTOR, blocking these downstream events.

GSK-1059615 inhibits the PI3K/mTOR pathway.

Biological Activity and In Vitro Efficacy

GSK-1059615 has demonstrated potent inhibitory activity against various isoforms of PI3K and mTOR in numerous biochemical and cellular assays. Its efficacy is particularly noted in cancer cell lines that exhibit mutations or amplifications within the PI3K pathway, such as PTEN loss or PIK3CA mutations.

Enzyme and Cell-Based Inhibitory Concentrations

The potency of GSK-1059615 has been quantified across various PI3K isoforms and in cellular models. The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity or cell viability by 50%, are summarized below.

| Target | Assay Type | IC50 (nM) |

| PI3Kα | Enzyme Assay | 0.4 |

| PI3Kβ | Enzyme Assay | 0.6 |

| PI3Kδ | Enzyme Assay | 1.5 |

| PI3Kγ | Enzyme Assay | 3.1 |

| mTOR | Enzyme Assay | 14 |

| BT474 Cells | Cell Proliferation | 1 |

| MCF-7 Cells | Cell Proliferation | 1.5 |

| T47D Cells | Cell Proliferation | 2.5 |

Applications in Research and Drug Development

As a highly potent and selective tool compound, GSK-1059615 serves several key functions in both basic research and preclinical drug development:

-

Pathway Elucidation: It is used to probe the functional roles of the PI3K/mTOR pathway in various biological processes, including cancer, metabolism, and immunology.

-

Target Validation: Its efficacy in preclinical models helps validate the PI3K/mTOR axis as a therapeutic target for specific diseases.

-

Drug Discovery: It serves as a benchmark or reference compound in the development of new PI3K/mTOR inhibitors with improved pharmacological properties.

-

Cancer Research: GSK-1059615 is widely used to study mechanisms of drug resistance and to identify potential combination therapies in various cancer types, particularly breast, ovarian, and endometrial cancers.

Experimental Protocols

The following sections provide generalized methodologies for common experiments involving GSK-1059615. Researchers should adapt these protocols based on their specific cell lines, reagents, and equipment.

In Vitro Cell Proliferation Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with GSK-1059615.

Workflow for a typical cell proliferation assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., BT474, MCF-7) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of GSK-1059615 in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of GSK-1059615. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Reagent Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Final Incubation: Incubate for 1-4 hours, allowing for the conversion of the reagent into a colored formazan product.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to calculate the IC50 value using non-linear regression.

Western Blotting for Phospho-Protein Analysis

This technique is used to assess the inhibitory effect of GSK-1059615 on the PI3K/mTOR pathway by measuring the phosphorylation status of downstream targets like AKT.

Methodology:

-

Cell Culture and Treatment: Grow cells to 70-80% confluency and treat with GSK-1059615 (e.g., at 10x IC50 concentration) for a specified time (e.g., 2, 6, 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the relative reduction in phospho-AKT levels compared to total AKT.

Safety and Handling

GSK-1059615 is intended for research use only (RUO) and is not for human or veterinary use. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container at -20°C for long-term stability. Protect from light and moisture.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of GSK-1059615 (CAS 145434-22-6) for its application in a research setting. Further detailed studies and protocol optimization are recommended for specific experimental contexts.

An In-depth Technical Guide on the Structure and Bonding of Dimethyl (2,4,6-triisopropylphenyl)boronate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structure, bonding, and reactivity of Dimethyl (2,4,6-triisopropylphenyl)boronate. While crystallographic and detailed spectroscopic data for this specific boronate ester are not publicly available, this document compiles known properties and draws comparisons with the parent 2,4,6-triisopropylphenylboronic acid. A generalized synthesis protocol is provided, alongside a detailed workflow for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide is intended for professionals in research and drug development who utilize boronate esters as key building blocks.

Introduction

Dimethyl (2,4,6-triisopropylphenyl)boronate is an organoboron compound that serves as a valuable reagent in organic synthesis. Its sterically hindered 2,4,6-triisopropylphenyl (TIPP) group confers unique stability and reactivity properties, making it particularly useful in palladium-catalyzed cross-coupling reactions. The bulky TIPP group can influence the efficiency and selectivity of these transformations by minimizing unwanted side reactions.[1] This guide will delve into the known structural and bonding characteristics of this compound and its congeners, provide a plausible experimental protocol for its synthesis, and illustrate its primary application in the Suzuki-Miyaura coupling reaction.

Structure and Bonding

Direct crystallographic analysis of Dimethyl (2,4,6-triisopropylphenyl)boronate to provide precise bond lengths and angles is not available in the current literature. However, the fundamental principles of structure and bonding can be inferred from the parent compound, 2,4,6-triisopropylphenylboronic acid, and general knowledge of boronate esters.

The boron atom in Dimethyl (2,4,6-triisopropylphenyl)boronate is trigonal planar with sp² hybridization. This geometry results in a vacant p-orbital on the boron atom, rendering it a Lewis acid. The B-C bond connects the boron atom to the bulky TIPP aryl group, while two B-O bonds link it to the methoxy groups. The lone pairs on the oxygen atoms can donate electron density to the vacant p-orbital of the boron, which can influence the reactivity of the compound.

For comparative purposes, the properties of the parent boronic acid are provided below.

Table 1: Physicochemical Properties of 2,4,6-Triisopropylphenylboronic Acid

| Property | Value |

| CAS Number | 154549-38-9 |

| Molecular Formula | C₁₅H₂₅BO₂ |

| Molecular Weight | 248.17 g/mol |

| Melting Point | 167-172 °C |

| Appearance | White to off-white solid |

Data sourced from commercial supplier information.[2]

Table 2: Physicochemical Properties of Dimethyl (2,4,6-triisopropylphenyl)boronate

| Property | Value |

| CAS Number | 145434-22-6 |

| Molecular Formula | C₁₇H₂₉BO₂ |

| Molecular Weight | 276.22 g/mol |

| Density | 0.913 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.484 |

| Form | Liquid |

Data sourced from commercial supplier information.[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of Dimethyl (2,4,6-triisopropylphenyl)boronate is not extensively documented in peer-reviewed literature. However, a plausible and commonly employed method involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup and esterification. The following is a generalized protocol adapted from the synthesis of related arylboronic acids and esters.[4]

Reaction Scheme:

-

Grignard Reagent Formation: 2-Bromo-1,3,5-triisopropylbenzene is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent, (2,4,6-triisopropylphenyl)magnesium bromide.

-

Boration: The Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF at a low temperature (typically -78 °C).

-

Hydrolysis and Esterification: The reaction mixture is warmed to room temperature and then quenched with an aqueous acid, such as 1 M HCl. This hydrolyzes the intermediate borate complex to the boronic acid. Subsequent extraction with an organic solvent, followed by removal of the solvent, yields the crude boronic acid. The boronic acid can then be esterified with methanol under acidic conditions to yield the desired Dimethyl (2,4,6-triisopropylphenyl)boronate.

Materials:

-

2-Bromo-1,3,5-triisopropylbenzene

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

1 M Hydrochloric acid

-

Methanol

-

Anhydrous sodium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous THF to the flask, followed by the dropwise addition of a solution of 2-Bromo-1,3,5-triisopropylbenzene in anhydrous THF to initiate the Grignard reaction.

-

After the Grignard reagent has formed, cool the reaction mixture to -78 °C.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the Grignard reagent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Cool the mixture to 0 °C and quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude 2,4,6-triisopropylphenylboronic acid.

-

Dissolve the crude boronic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours, then cool to room temperature.

-

Remove the methanol under reduced pressure and purify the resulting residue, for instance by distillation or chromatography, to obtain Dimethyl (2,4,6-triisopropylphenyl)boronate.

The synthesized product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the presence of the 2,4,6-triisopropylphenyl and methoxy groups and the overall structure.

-

¹¹B NMR Spectroscopy: A characteristic signal for a tricoordinate boron in a boronate ester is expected in the range of δ 27-33 ppm.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

Applications in Suzuki-Miyaura Cross-Coupling

A primary application of Dimethyl (2,4,6-triisopropylphenyl)boronate is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronate ester and an organic halide or triflate.

Conclusion

Dimethyl (2,4,6-triisopropylphenyl)boronate is a synthetically important reagent, particularly for Suzuki-Miyaura cross-coupling reactions where its bulky aryl substituent can provide steric benefits. While a detailed structural analysis based on crystallographic data is currently lacking in the literature, its fundamental bonding and reactivity are well-understood within the broader context of arylboronate esters. This guide has provided the available data, a plausible synthetic route, and a detailed workflow for its most common application, aiming to support researchers and professionals in the fields of chemical synthesis and drug development. Further research into the specific properties of this compound would be beneficial to the scientific community.

References

- 1. 145434-22-6(Dimethyl (2,4,6-triisopropylphenyl)boronate) | Kuujia.com [ko.kuujia.com]

- 2. 2,4,6-Triisopropylphenylboronic acid 154549-38-9 [sigmaaldrich.com]

- 3. 2,4,6-Triisopropylphenylboronic acid methyl ester 96 145434-22-6 [sigmaaldrich.com]

- 4. 2,4,6-Trimethylphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling using Dimethyl (2,4,6-triisopropylphenyl)boronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organohalide or triflate. The use of boronic esters, in place of boronic acids, has gained prominence due to their stability, ease of handling, and, in some cases, enhanced reactivity.[3][4]

This document provides detailed application notes and a protocol for the Suzuki-Miyaura coupling reaction utilizing Dimethyl (2,4,6-triisopropylphenyl)boronate, a sterically hindered boronic ester. The bulky 2,4,6-triisopropylphenyl group presents a significant steric challenge, often requiring optimized conditions to achieve high yields. Recent advancements in catalyst systems and reaction conditions, particularly the use of anhydrous protocols with soluble organic bases, have enabled efficient coupling of such demanding substrates.[5][6][7]

Key Advantages of Using Dimethyl (2,4,6-triisopropylphenyl)boronate

-

Introduction of a Bulky Moiety: Allows for the synthesis of sterically encumbered molecules, which are of interest in medicinal chemistry and materials science for their unique conformational properties.

-

Stability: As a boronic ester, it exhibits greater stability towards protodeboronation compared to the corresponding boronic acid, especially under anhydrous conditions.[5]

-

Homogeneous Reaction Conditions: The use of boronic esters with soluble bases like potassium trimethylsilanolate (TMSOK) allows for homogeneous reaction mixtures, which can lead to faster reaction rates and improved reproducibility.[5][6][7]

Reaction Mechanism and Workflow

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. For sterically hindered substrates, the transmetalation and reductive elimination steps can be particularly challenging.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocol is a representative procedure for the Suzuki-Miyaura coupling of Dimethyl (2,4,6-triisopropylphenyl)boronate with an aryl bromide. This protocol is based on the highly efficient anhydrous, homogeneous conditions developed for sterically hindered boronic esters.[5][6][7]

General Anhydrous Suzuki-Miyaura Coupling Protocol

Materials:

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Dimethyl (2,4,6-triisopropylphenyl)boronate (1.2 equiv)

-

Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

-

Bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) (1.1-1.2 equiv relative to Pd)

-

Potassium trimethylsilanolate (TMSOK) (1.5 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, THF)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), Dimethyl (2,4,6-triisopropylphenyl)boronate (1.2 mmol), palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and phosphine ligand (e.g., SPhos, 0.022 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) to the vial.

-

Base Addition: In a separate vial, dissolve potassium trimethylsilanolate (TMSOK) (1.5 mmol) in anhydrous 1,4-dioxane (5 mL).

-

Reaction Initiation: Add the TMSOK solution to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. For sterically hindered couplings, the reaction may require heating (e.g., 80-100 °C).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura coupling.

Data Presentation

While specific data for Dimethyl (2,4,6-triisopropylphenyl)boronate is not extensively published, the following table presents representative data for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids and esters with various aryl halides, highlighting the effectiveness of modern catalyst systems. The expected yields for Dimethyl (2,4,6-triisopropylphenyl)boronate under optimized conditions are anticipated to be in a similar range.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromotoluene | 2,4,6-Trimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 12 | 95 |

| 2 | 1-Bromo-2,6-dimethylbenzene | Mesitylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 80 | 16 | 92 |

| 3 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | t-AmylOH | 100 | 24 | 88 |

| 4 | 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 18 | 85 |

| 5 | 4-Bromotoluene | Neopentyl (2-isopropylphenyl)boronate | Pd(OAc)₂ / SPhos | TMSOK | THF | RT | 0.5 | >95 |

| 6 | 2-Bromoanisole | Neopentyl (2-methylphenyl)boronate | Pd(OAc)₂ / SPhos | TMSOK | THF | RT | 1 | >95 |

This table is a compilation of representative data from the literature for similar sterically hindered couplings and does not represent experiments performed with Dimethyl (2,4,6-triisopropylphenyl)boronate unless otherwise specified.

Troubleshooting and Optimization

-

Low Yield:

-

Incomplete reaction: Increase reaction temperature or time. Consider a more active catalyst system (e.g., different ligand).

-

Protodeboronation: Ensure strictly anhydrous conditions. Use of boronic esters and TMSOK is highly recommended to minimize this side reaction.[5]

-

Catalyst deactivation: Use a higher catalyst loading or a more robust ligand.

-

-

Formation of Homocoupling Byproducts:

-

This can arise from side reactions of the boronic ester or the aryl halide. Lowering the reaction temperature or using a different palladium source may help.

-

-

Steric Hindrance:

Conclusion

The Suzuki-Miyaura coupling using Dimethyl (2,4,6-triisopropylphenyl)boronate provides a valuable method for the synthesis of sterically congested biaryl compounds. The adoption of modern protocols, particularly those employing anhydrous, homogeneous conditions with highly active palladium/phosphine catalyst systems and soluble organic bases like TMSOK, is crucial for achieving high yields and reaction efficiency. The provided protocol serves as a robust starting point for researchers in academic and industrial settings, enabling the exploration of novel chemical space in drug discovery and materials science.

References

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. youtube.com [youtube.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room-temperature synthesis of tetra-ortho-substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings. | Semantic Scholar [semanticscholar.org]

- 9. Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling with Dimethyl (2,4,6-triisopropylphenyl)boronate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful reaction is particularly crucial in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] A significant challenge in Suzuki coupling arises when employing sterically hindered coupling partners, such as dimethyl (2,4,6-triisopropylphenyl)boronate. The bulky 2,4,6-triisopropylphenyl group can impede the key steps of the catalytic cycle, necessitating the use of specialized palladium catalyst systems.[5][6]

These application notes provide a comprehensive overview of palladium catalysts and protocols for the successful Suzuki coupling of dimethyl (2,4,6-triisopropylphenyl)boronate with various aryl halides. The information presented is intended to guide researchers in selecting optimal reaction conditions and catalysts for the synthesis of sterically hindered biaryl compounds.

Palladium Catalysts for a Demanding Coupling Partner

The selection of an appropriate palladium catalyst is paramount for achieving high yields and reaction efficiency in the Suzuki coupling of sterically hindered substrates. Catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) have demonstrated superior performance in these challenging transformations.[3][7] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be particularly sluggish with sterically encumbered substrates.[8]

Recommended Catalyst Systems:

-

Buchwald Ligands: Biaryl phosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are highly effective for sterically hindered Suzuki couplings.[8] Their bulk and electron-donating properties promote the formation of the active monoligated palladium species, which is crucial for efficient catalysis.

-

N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as a robust class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk can lead to highly active and stable catalysts capable of coupling challenging substrates at room temperature.[7]

-

Palladacycles: Pre-formed palladacycle catalysts can also be effective, offering high stability and activity.

Quantitative Data Summary

The following table summarizes the performance of a highly effective palladium catalyst system in the Suzuki coupling of a sterically hindered aryltriolborate, a close analog of dimethyl (2,4,6-triisopropylphenyl)boronate, with various aryl bromides. This data provides a valuable reference for expected yields and the scope of the reaction.

| Entry | Aryl Bromide | Catalyst System | Additive (eq) | Solvent | Yield (%) |

| 1 | 2-Bromo-1,3-dimethylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 95 |

| 2 | 2-Bromo-m-xylene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 88 |

| 3 | 1-Bromo-2,3-dimethylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 83 |

| 4 | 2-Bromomesitylene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 81 |

| 5 | 1-Bromo-2-methoxy-3-methylbenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |

| 6 | 1-Bromo-2,5-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 90 |

| 7 | 1-Bromo-2,6-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 97 |

| 8 | 2-Bromo-1,4-dimethoxybenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |

| 9 | 1-Bromo-2-(trifluoromethoxy)benzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 92 |

| 10 | 1-Bromo-2-fluorobenzene | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 91 |

| 11 | 2-Bromobenzaldehyde | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 82 |

| 12 | 2-Bromo-6-methylpyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 84 |

| 13 | 3-Bromo-2-methoxypyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 99 |

| 14 | 2-Bromo-6-methoxypyridine | Pd(OAc)₂ / BIPHEP | CuCl (0.2) | DMF | 83 |

Data adapted from a study on the synthesis of tetra-ortho-substituted biaryls using aryltriolborates.[9] The reaction conditions were: Aryl bromide (0.5 mmol), aryltriolborate (0.75 mmol), Pd(OAc)₂ (5 mol%), BIPHEP (Pd:P = 1:1.1), and CuCl (0.1 mmol) in anhydrous DMF at 80 °C for 14 h.[9]

Experimental Protocols